![molecular formula C28H32N8O B2389375 N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902445-69-6](/img/no-structure.png)
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C28H32N8O and its molecular weight is 496.619. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The preparation of [1,2,4]triazoloquinazolinium betaines and the molecular rearrangements of related compounds have been studied, showcasing the chemical versatility and structural complexity of triazoloquinazolin derivatives. The synthesis involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), leading to derivatives that were further analyzed through X-ray crystallography to understand their molecular structures. This process demonstrates the compound's capacity for forming complex structures with potential applications in various fields of chemistry and pharmacology (Crabb et al., 1999).
Pharmacological Potential
Research into the pharmacological applications of triazoloquinazoline derivatives includes the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents. These compounds were found to protect guinea pigs from histamine-induced bronchospasm, indicating their potential as effective antihistamines with minimal sedative effects. The study highlights a specific compound that emerged as particularly potent, suggesting a path for developing new classes of H1-antihistamines (Alagarsamy et al., 2008).
Antimicrobial and Antifungal Activities
A variety of triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies reveal the compound's potential in addressing bacterial and fungal infections, indicating a broad spectrum of antimicrobial efficacy. The research demonstrates the synthesis process and the evaluation of these compounds against various strains of bacteria and fungi, opening avenues for the development of new antimicrobial agents (Hassan, 2013).
Anticancer Activity
The exploration of triazoloquinazoline derivatives extends to their anticancer activity. Studies have been conducted on the synthesis and evaluation of these compounds as tubulin polymerization inhibitors and vascular disrupting agents. Certain derivatives have shown potent inhibitory activities against tubulin assembly, with significant anticancer activity across a variety of cancer cell lines. This highlights the potential of these compounds as a basis for developing novel anticancer therapeutics (Driowya et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 2-(2-methylpiperidin-1-yl)ethanamine followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and acetic anhydride.", "Starting Materials": [ "10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine", "2-(2-methylpiperidin-1-yl)ethanamine", "4-bromobutanoyl chloride", "N,N-dimethylformamide dimethyl acetal", "Acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 2-(2-methylpiperidin-1-yl)ethanamine in the presence of a suitable solvent and a base to obtain the intermediate.", "Step 2: Reaction of the intermediate obtained in step 1 with 4-bromobutanoyl chloride in the presence of a suitable solvent and a base to obtain the second intermediate.", "Step 3: Reaction of the second intermediate obtained in step 2 with N,N-dimethylformamide dimethyl acetal and acetic anhydride in the presence of a suitable solvent and a base to obtain the final product." ] } | |
Número CAS |
902445-69-6 |
Fórmula molecular |
C28H32N8O |
Peso molecular |
496.619 |
Nombre IUPAC |
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C28H32N8O/c1-20-10-7-8-18-34(20)19-17-29-25(37)16-9-15-24-31-32-28-35(24)23-14-6-5-13-22(23)27-30-26(33-36(27)28)21-11-3-2-4-12-21/h2-6,11-14,20H,7-10,15-19H2,1H3,(H,29,37) |
Clave InChI |
FSSSAJAPGPVFJR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)

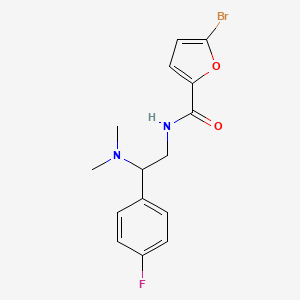
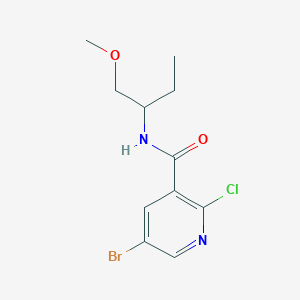
![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
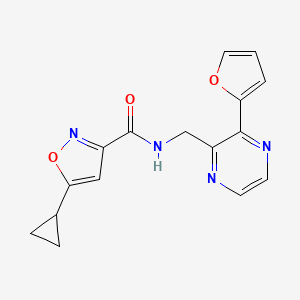
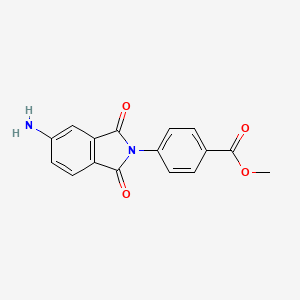
![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)

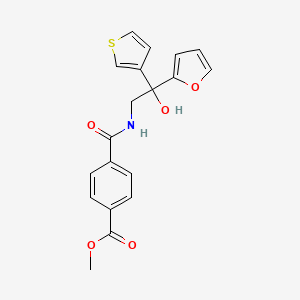
![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)
